molecular formula C15H16N4O3S2 B11145988 5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11145988
M. Wt: 364.4 g/mol
InChI Key: CNRGORLNIYSURE-NYYWCZLTSA-N
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Description

5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features multiple functional groups, including morpholine, thiazolidine, and oxazole, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Morpholine Ring: Starting with the appropriate amine and aldehyde, the morpholine ring can be synthesized through a cyclization reaction.

    Thiazolidine Synthesis: The thiazolidine ring can be formed by reacting a thiol with an appropriate carbonyl compound.

    Oxazole Formation: The oxazole ring can be synthesized through cyclization reactions involving nitriles and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The morpholine and oxazole rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions with biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • **5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
  • **5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.

Properties

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H16N4O3S2/c1-8-6-19(7-9(2)21-8)14-10(5-16)17-12(22-14)4-11-13(20)18(3)15(23)24-11/h4,8-9H,6-7H2,1-3H3/b11-4+

InChI Key

CNRGORLNIYSURE-NYYWCZLTSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)C)C#N

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)C)C#N

Origin of Product

United States

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